molecular formula C13H15FN4O B4842856 N-(4-fluorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea

N-(4-fluorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea

Cat. No. B4842856
M. Wt: 262.28 g/mol
InChI Key: FCEJIFOJSRJIJZ-UHFFFAOYSA-N
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Description

The compound is a part of a broader class of chemical compounds known for their diverse biological activities and applications in material science. The focus on this compound stems from its unique structural framework, incorporating elements like fluorophenyl and pyrazolyl groups attached through a urea linkage, hinting at potential pharmacological and material applications.

Synthesis Analysis

The synthesis of related fluorophenyl-pyrazolyl urea derivatives typically involves multi-step chemical reactions, starting from basic aromatic compounds or halides and proceeding through intermediates like isocyanates and amines. For example, derivatives have been synthesized in high yields through reactions involving fluoro- and chlorosubstituted anilines (Danilov et al., 2020).

Molecular Structure Analysis

Structural characterization is crucial for understanding the conformation and reactivity of the compound. Studies involving crystallography reveal that these molecules can be essentially planar, with certain groups oriented perpendicularly, contributing to their reactivity and interaction potential (Kariuki et al., 2021).

Chemical Reactions and Properties

Chemical reactivity of such compounds often involves interactions with biomolecules or catalytic activities, driven by their functional groups. The urea linkage, in particular, may offer sites for hydrogen bonding and nucleophilic attacks, influencing the compound's biological activity (Getlik et al., 2012).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystallinity are dictated by molecular structure. For instance, the planarity and specific orientations of functional groups can affect the compound's solubility and state at room temperature. Such properties are essential for designing compounds with desired bioavailability and stability (Danilov et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other reagents, are influenced by the electron-donating or withdrawing nature of substituents like the fluorophenyl and pyrazolyl groups. These aspects determine the compound's role as a potential catalyst, inhibitor, or reactive intermediate in various chemical and biological processes (Getlik et al., 2012).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-pyrazol-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O/c14-11-3-5-12(6-4-11)17-13(19)15-7-1-9-18-10-2-8-16-18/h2-6,8,10H,1,7,9H2,(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEJIFOJSRJIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-[3-(1H-pyrazol-1-yl)propyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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